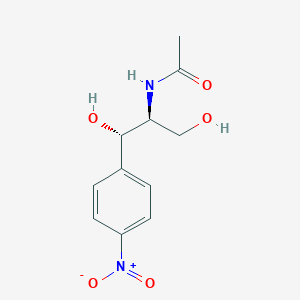
Corynecin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Corynecin I is a chloramphenicol-like antibiotic originally isolated from the bacterium Corynebacterium hydrocarboclastus . It is known for its antibacterial properties, being effective against both Gram-positive and Gram-negative bacteria . The compound is structurally related to chloramphenicol, a well-known antibiotic, and shares similar mechanisms of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Corynecin I is produced by Corynebacterium hydrocarboclastus through a biosynthetic pathway involving the incorporation of various amino acids and keto acids . The acetyl group of this compound is derived from acetate, pyruvate, and alanine . The production process can be enhanced by adding specific amino acids such as threonine, homoserine, and methionine to the culture medium .
Industrial Production Methods: Industrial production of this compound involves optimizing the culture conditions of Corynebacterium hydrocarboclastus. The productivity is significantly influenced by the concentration of phosphate and the presence of organic nutrients, particularly yeast extract . The most effective production is achieved with 8 grams of yeast extract and 0.2 grams of potassium phosphate per liter of chemically defined medium . The carbon source also plays a crucial role, with n-heptadecane being the most effective .
Analyse Des Réactions Chimiques
Types of Reactions: Corynecin I undergoes various chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to its corresponding amine derivative.
Substitution: The acetyl group can be substituted with other acyl groups through chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products:
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are various acyl derivatives of this compound.
Applications De Recherche Scientifique
Corynecin I has several scientific research applications, including:
Mécanisme D'action
Corynecin I exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins . This mechanism is similar to that of chloramphenicol, making this compound effective against a broad spectrum of bacteria.
Comparaison Avec Des Composés Similaires
Chloramphenicol: Corynecin I is structurally and functionally similar to chloramphenicol, sharing the same mechanism of action.
Corynecin II: Another chloramphenicol analog produced by Corynebacterium hydrocarboclastus, differing in the acyl group attached to the molecule.
Corynecin III: Similar to this compound but with a different acyl group derived from valine.
Uniqueness: this compound is unique due to its specific acyl group derived from acetate, pyruvate, and alanine . This distinct structural feature contributes to its specific antibacterial properties and makes it a valuable compound for studying the biosynthesis and mechanisms of action of chloramphenicol analogs.
Propriétés
Numéro CAS |
1885-08-1 |
|---|---|
Formule moléculaire |
C11H14N2O5 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H14N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10-11,14,16H,6H2,1H3,(H,12,15)/t10-,11-/m0/s1 |
Clé InChI |
PIVQDUYOEIAFDM-QWRGUYRKSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CO)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
SMILES canonique |
CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















